molecular formula C23H26N4O6 B2508972 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate CAS No. 1351614-88-4

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate

Cat. No.: B2508972
CAS No.: 1351614-88-4
M. Wt: 454.483
InChI Key: WYJQVTYGQGSRAF-UHFFFAOYSA-N
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Description

The compound 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate is a benzimidazole-piperazine hybrid with a phenoxypropan-1-one backbone. Its oxalate salt form enhances solubility and stability, making it suitable for pharmacological applications.

Structurally, the compound features:

  • A benzimidazole core, known for its role in modulating biological targets (e.g., TRPV-1, kinases) .
  • A piperazine linker, which enhances pharmacokinetic properties by improving solubility and bioavailability .

Though explicit biological data for this compound are unavailable, structurally related benzimidazole-piperazine hybrids exhibit diverse activities, including anticancer, antimicrobial, and TRPV-1 antagonism .

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-phenoxypropan-1-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2.C2H2O4/c1-16(27-17-7-3-2-4-8-17)21(26)25-13-11-24(12-14-25)15-20-22-18-9-5-6-10-19(18)23-20;3-1(4)2(5)6/h2-10,16H,11-15H2,1H3,(H,22,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJQVTYGQGSRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2)OC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This compound features a benzimidazole moiety, which is known for its ability to interact with DNA and proteins, potentially disrupting their functions. The presence of a piperazine ring enhances membrane permeability, while the phenoxypropanone structure contributes to its pharmacological properties.

Synthesis and Structure

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzimidazole Moiety : This is achieved through the condensation of o-phenylenediamine with formic acid or its derivatives.
  • Attachment of the Piperazine Ring : The benzimidazole intermediate reacts with a piperazine derivative.
  • Introduction of the Phenoxy Group : This step involves coupling the piperazine-benzimidazole intermediate with an appropriate phenoxy compound.

The chemical structure can be summarized as follows:

ComponentStructure
BenzimidazoleBenzimidazole
PiperazinePiperazine
PhenoxypropanonePhenoxypropanone

The biological activity of this compound is primarily attributed to its interaction with DNA and various proteins. The benzimidazole moiety is known to bind non-covalently to the minor groove of DNA, which can lead to inhibition of DNA replication and transcription processes. Additionally, studies have shown that derivatives of benzimidazole can inhibit topoisomerases, enzymes crucial for DNA unwinding during replication.

Biological Evaluation

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a series of novel 1H-benzimidazoles were synthesized and evaluated for their ability to inhibit human topoisomerase I (Hu Topo I). These studies demonstrated that certain derivatives exhibited significant binding affinity to DNA and were effective against various cancer cell lines, indicating their potential as therapeutic agents .

Case Studies

  • Anticancer Activity : A study evaluated several benzimidazole derivatives against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Compounds such as 11a , 12a , and 12b showed promising results with low GI50 values, indicating strong cytotoxic effects on cancer cells .
  • Mechanistic Insights : Flow cytometric analysis revealed that these compounds caused G2/M phase arrest in the cell cycle, suggesting that they induce DNA damage that hampers cellular repair mechanisms .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:

CompoundIC50 (μM)MechanismNotes
Compound A16Topoisomerase I InhibitionComparable to camptothecin
Compound B25DNA IntercalationModerate cytotoxicity
1-(4...oxalateTBDDNA BindingPotential for enhanced solubility

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of the target compound with structurally or functionally related benzimidazole derivatives:

Compound Name / ID Molecular Weight Key Structural Features Biological Activity Key Differences from Target Compound References
BD-1 (1-(4-(((2-(4-aminophenyl)-1H-benzimidazol-1-yl)methyl)amino)phenyl)ethanone) 209.25 Benzimidazole core, ethanone linker, aminophenyl group Antimicrobial (Gram-positive bacteria) Lacks piperazine and phenoxy groups
TRPV-1 Antagonist ((R)-3-methyl-4-(6-(trifluoromethyl)-4-(3,4,5-trifluorophenyl)-1H-benzimidazol-2-yl)piperazin-1-yl)pyridin-3-yl)ethane-1,2-diol) ~550 (estimated) Benzimidazole-piperazine, trifluoromethyl groups Oral TRPV-1 antagonism (analgesic potential) Bulky lipophilic substituents at benzimidazole
5k (2-(4-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone) 490.13 Benzimidazole-thio-triazole, benzothiazole-piperazine Anticancer (cell line screening) Triazole and benzothiazole substituents
4a-l Series (1-(1H-benzimidazol-2-yl)-3-(5-(methyl substituted)-1,3,4-oxadiazol-2-yl)propan-1-one) 330–450 Benzimidazole-oxadiazole hybrid Predicted antiproliferative activity Oxadiazole ring replaces piperazine-phenoxy
ASP-4132 Tosylate (Bis(4-methylbenzenesulfonate) derivative) 551.64 Benzimidazole-piperazine, trifluoromethyl benzyl Kinase inhibition (research use) Tosylate salt, methoxypyridin-3-yl substituent

Key Findings from Comparisons:

Structural Influences on Activity :

  • Piperazine linkers (common in the target compound and 5k/ASP-4132 ) correlate with improved solubility and target engagement .
  • Benzimidazole-oxadiazole hybrids (4a-l) prioritize drug-likeness per Lipinski’s rules (MW < 500, TPSA < 140 Ų), but some derivatives exceed hydrogen-bonding limits, unlike the target compound’s oxalate salt, which may optimize bioavailability .

Biological Activity Trends: Antimicrobial activity in BD-1 is attributed to the benzimidazole-aminophenyl scaffold, whereas the target compound’s phenoxy group may shift activity toward anti-inflammatory or anticancer targets . TRPV-1 antagonists highlight the importance of lipophilic substituents at benzimidazole position 4, a feature absent in the target compound but critical for receptor binding .

Synthetic Complexity: The target compound’s synthesis likely parallels ASP-4132, requiring multi-step reactions (e.g., reductive amination for piperazine coupling) .

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